Boc-L-tyrosine
Overview
Description
Boc-L-tyrosine is an N-Boc-protected form of L-Tyrosine . L-Tyrosine is an essential amino acid that exhibits in vitro antioxidant and antiradical activities . It is one of the 22 amino acids used in the synthesis of protein and is derived from phenylalanine in the human body .
Synthesis Analysis
The synthesis of this compound involves multiple steps . For instance, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine . New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride . Another method involves the use of thionyl chloride, trimethylamine, N,N-dimethyl-formamide, water, and sodium hydroxide .Molecular Structure Analysis
The molecular formula of this compound is C14H19NO5 . The molecular weight is 281.30 . The structure contains a phenolic OH group, which is critical for its reactivity .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with amino acid methyl ester in the presence of triazine coupling reagent to obtain dipeptide . It can also react with nitric oxide .Scientific Research Applications
Synthesis of Opioid Peptidomimetics : Boc-2',6'-dimethyl-L-tyrosine is used in the development of synthetic opioid ligands, demonstrating superior potency at opioid receptor types. A microwave-assisted Negishi coupling method was employed for its synthesis, which also facilitated the synthesis of other unnatural tyrosine derivatives (Bender et al., 2015).
Radioisotope Labeling for Medical Imaging : In the synthesis of 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, Boc-protected 2-trialkylstannyl tyrosine derivatives were used. This compound is incorporated into newly synthesized proteins, making it a potential tracer for imaging protein metabolism in vivo using positron emission tomography (Hess et al., 2002).
Production of N,N'-diBoc-dityrosine : N-Boc-L-tyrosine was used in the horseradish peroxidase-catalyzed synthesis of N,N'-diBoc-dityrosine (DBDY), a biomarker for oxidative protein damage and selective proteolysis. This method offers a simpler, one-step chromatographic purification process (Lee et al., 2011).
Tyrosine and Phenolic Amino Acid Protection : Research has demonstrated the effective tert-butoxycarbonylation of tyrosine and other phenolic amino acids using di-tert-butyl pyrocarbonate, indicating the importance of Boc-protected tyrosine in peptide synthesis (Pozdnev, 2004).
Biotechnological Production of L-tyrosine : Boc-L-tyrosine plays a role in the biotechnological methods for synthesizing L-tyrosine, which is used as a dietary supplement and has various industrial and pharmaceutical applications (Lütke-Eversloh et al., 2007).
Synthesis of Cholecystokinin Analogues : this compound derivatives have been utilized in the synthesis of analogues of cholecystokinin, a digestive hormone, indicating its utility in creating biologically active peptide analogues (González-Muñiz et al., 2009).
Mechanism of Action
Target of Action
Boc-Tyr-OH, also known as Boc-L-tyrosine, is a derivative of the amino acid tyrosine . It is commonly used as an intermediate in biochemical synthesis and peptide drug molecule synthesis
Mode of Action
As a tyrosine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a tyrosine derivative, it may have effects similar to those of tyrosine and its derivatives .
Safety and Hazards
Boc-L-tyrosine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Boc-Tyr-OH is involved in various biochemical reactions, primarily in the synthesis of peptides. It interacts with enzymes such as carboxypeptidase Y, which catalyzes the removal of the Boc group, allowing the tyrosine residue to participate in peptide bond formation . Additionally, Boc-Tyr-OH can interact with other biomolecules like amino acids and proteins during the synthesis process, facilitating the formation of complex peptide structures .
Cellular Effects
Boc-Tyr-OH influences various cellular processes, particularly those related to protein synthesis and modification. In cells, Boc-Tyr-OH can be incorporated into peptides and proteins, affecting their structure and function. This incorporation can influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of proteins involved in these processes . For example, the presence of Boc-Tyr-OH in a peptide can affect its interaction with cell surface receptors, thereby modulating signal transduction pathways .
Molecular Mechanism
At the molecular level, Boc-Tyr-OH exerts its effects through its interactions with enzymes and other biomolecules. The Boc group protects the tyrosine residue during peptide synthesis, preventing unwanted side reactions. Once the Boc group is removed by enzymes like carboxypeptidase Y, the tyrosine residue can participate in peptide bond formation . This process involves the formation of amide bonds between the carboxyl group of Boc-Tyr-OH and the amino group of another amino acid, resulting in the synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Tyr-OH can change over time due to factors such as stability and degradation. Boc-Tyr-OH is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that Boc-Tyr-OH can maintain its functionality in peptide synthesis for extended periods, although its efficiency may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of Boc-Tyr-OH in animal models can vary depending on the dosage. At low doses, Boc-Tyr-OH is generally well-tolerated and can be effectively incorporated into peptides without causing significant adverse effects . At high doses, Boc-Tyr-OH may exhibit toxic effects, such as disrupting normal cellular functions and causing oxidative stress . These threshold effects highlight the importance of optimizing the dosage of Boc-Tyr-OH in experimental settings to achieve desired outcomes without inducing toxicity .
Metabolic Pathways
Boc-Tyr-OH is involved in metabolic pathways related to amino acid and peptide metabolism. It interacts with enzymes such as carboxypeptidase Y, which catalyzes the removal of the Boc group, allowing the tyrosine residue to participate in further metabolic reactions . Additionally, Boc-Tyr-OH can influence metabolic flux by altering the levels of metabolites involved in peptide synthesis and degradation . This can have downstream effects on cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Boc-Tyr-OH is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of Boc-Tyr-OH within cells can affect its localization and accumulation, influencing its availability for peptide synthesis and other biochemical reactions .
Subcellular Localization
Boc-Tyr-OH exhibits specific subcellular localization patterns that can impact its activity and function. It is often localized in the cytoplasm, where it participates in peptide synthesis and other metabolic processes . Additionally, Boc-Tyr-OH can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modulating cellular functions and biochemical reactions .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317235 | |
Record name | BOC-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-80-1 | |
Record name | BOC-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3978-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BOC-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Boc-L-tyrosine is C14H19NO5, and its molecular weight is 281.31 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize this compound, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. [, , , , ] These techniques provide valuable information about the compound's structure and purity. [, , ]
A: this compound is widely used as a building block in solid-phase peptide synthesis. [, , , ] The Boc group serves as a protecting group for the amino group, allowing for controlled peptide chain elongation. [, ]
A: While this compound itself is not typically used as a catalyst, enzymes like α-chymotrypsin can catalyze the esterification of Boc-Tyr-OH in high concentrations of ethanol. []
A: Research suggests that modifying the tyrosine moiety of this compound can significantly impact its activity and properties. For instance, introducing a pyrazinone ring to the tyrosine structure resulted in compounds with opioid receptor binding affinity. [] Similarly, incorporating this compound into polyphosphazenes influenced their hydrolytic stability and pH-sensitive behavior. []
A: Researchers utilize various techniques like High-Performance Liquid Chromatography (HPLC) [] and Mass Spectrometry (MS) [] to analyze this compound and its derivatives. These methods help assess purity, monitor reactions, and identify reaction products. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.